molecular formula C12H15N3 B13610564 3-(4-Piperidinyl)imidazo[1,2-a]pyridine

3-(4-Piperidinyl)imidazo[1,2-a]pyridine

Cat. No.: B13610564
M. Wt: 201.27 g/mol
InChI Key: IONXAOHENZUHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Piperidinyl)imidazo[1,2-a]pyridine is a novel chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the imidazo[1,2-a]pyridine core, a "privileged scaffold" known for its diverse biological activities and presence in several marketed drugs, fused with a piperidine moiety, a nitrogen-containing heterocycle frequently used to optimize the physicochemical and metabolic properties of drug candidates . The imidazo[1,2-a]pyridine pharmacophore is found in a range of therapeutic agents, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective drug zolimidine . Recent research highlights the potential of this scaffold in developing new treatments for central nervous system (CNS) disorders. Specifically, novel imidazo[1,2-a]pyridine Mannich base derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising leads for Alzheimer's disease research . The incorporation of a piperidine ring, a common feature in bioactive molecules, is a strategic design element to enhance drug-likeness and target engagement . Beyond neuroscience, this hybrid structure holds promise in other therapeutic areas. The imidazo[1,2-a]pyridine core has shown remarkable activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, often by targeting the QcrB subunit of the cytochrome bcc complex and disrupting bacterial energy metabolism . Furthermore, various derivatives have exhibited anticancer properties in experimental models, and the scaffold is routinely investigated for its antimicrobial and antiviral potential . The presence of both the imidazopyridine and piperidine structures in a single molecule makes this compound a versatile and high-value intermediate for constructing targeted libraries in high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H15N3/c1-2-8-15-11(9-14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2

InChI Key

IONXAOHENZUHBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=C3N2C=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the specific regiochemistry and connectivity of the piperidinyl substituent on the imidazo[1,2-a]pyridine (B132010) core.

Comprehensive ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 3-(4-Piperidinyl)imidazo[1,2-a]pyridine displays characteristic signals for both the aromatic imidazo[1,2-a]pyridine core and the aliphatic piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and coupling constants (J) reveal the relationships between adjacent protons.

The aromatic region typically shows four distinct signals corresponding to the protons on the pyridine (B92270) portion of the fused ring system (H-5, H-6, H-7, and H-8) and one signal for the proton on the imidazole (B134444) ring (H-2). Based on extensive studies of substituted imidazo[1,2-a]pyridines, the proton at the C-5 position (H-5) is the most deshielded due to the anisotropic effect of the adjacent bridgehead nitrogen, thus appearing at the lowest field. tci-thaijo.orgdtic.mil The C-2 proton also appears at a relatively downfield shift. The remaining protons (H-6, H-7, H-8) appear at more upfield positions. tci-thaijo.org

The aliphatic region is characterized by signals from the piperidine ring. The proton at C-4' of the piperidine ring, which is attached to the imidazo[1,2-a]pyridine core, appears as a multiplet. The axial and equatorial protons at C-2', C-6', C-3', and C-5' of the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.10d~6.9
H-2~7.90s-
H-8~7.65d~9.0
H-7~7.20ddd~9.0, 6.7, 1.2
H-6~6.80td~6.8, 1.1
H-4' (methine)~3.00m-
H-2', H-6' (axial)~3.20m-
H-2', H-6' (equatorial)~2.80m-
H-3', H-5' (axial)~2.10m-
H-3', H-5' (equatorial)~1.90m-

Note: Data are predicted based on known values for the imidazo[1,2-a]pyridine core and piperidine derivatives. Actual values may vary.

¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The imidazo[1,2-a]pyridine system typically displays seven distinct signals for its carbon framework. The C-3 position, being substituted, would appear as a quaternary carbon. The chemical shifts are assigned based on established data for this heterocyclic system. tci-thaijo.orgdtic.mil The piperidine ring will show three signals: one for the methine carbon (C-4') and two for the methylene (B1212753) carbons (C-2'/C-6' and C-3'/C-5').

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)
C-8a~145.5C
C-2~135.0CH
C-5~126.0CH
C-7~125.0CH
C-3~119.0C
C-6~117.5CH
C-8~112.5CH
C-2', C-6'~50.0CH₂
C-3', C-5'~32.0CH₂
C-4'~35.0CH

Note: Data are predicted based on known values for the imidazo[1,2-a]pyridine core and piperidine derivatives. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would confirm the multiplicity (C, CH, CH₂, CH₃).

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. nih.gov Key expected correlations would be observed between H-5/H-6, H-6/H-7, and H-7/H-8, confirming their positions on the pyridine ring. Within the piperidine ring, COSY would show correlations between the methine proton (H-4') and its neighbors (H-3'/H-5'), as well as between all adjacent methylene protons (e.g., H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). ipb.pt It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-5 to C-5, H-2 to C-2, H-4' to C-4', etc.). This is crucial for verifying the carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for establishing the connectivity between different parts of the molecule. The most critical correlation for confirming the regiochemistry would be between the piperidine protons (H-2', H-3', H-4', H-5', H-6') and the C-3 carbon of the imidazo[1,2-a]pyridine core. Additionally, correlations from H-2 to C-3 and C-8a, and from H-5 to C-8a and C-7 would confirm the structure of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. For a molecule like this, NOESY could help confirm the stereochemical relationships within the piperidine ring, although it is more critical for more complex stereoisomers.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical analytical technique that provides the exact mass of the molecule, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) further probes the structure by inducing fragmentation and analyzing the resulting daughter ions.

Accurate Mass Measurement and Elemental Composition Determination

Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion to a high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental formula. rsc.orgmdpi.com

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₅N₃
Calculated Exact Mass [M]201.1266
Ion Species[M+H]⁺
Calculated m/z for [C₁₂H₁₆N₃]⁺202.1339
Experimental m/zTo be determined experimentally

Fragmentation Pathway Analysis (e.g., MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺, m/z ≈ 202.13) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of 3-substituted imidazo[1,2-a]pyridines often involves characteristic pathways. nih.gov For this compound, the primary fragmentation pathways are expected to involve the piperidine ring and the bond connecting it to the heterocyclic core.

Plausible Fragmentation Pathways:

Cleavage of the C3-C4' bond: Homolytic or heterolytic cleavage of the bond between the imidazo[1,2-a]pyridine C-3 and the piperidine C-4' would be a primary fragmentation event.

Piperidine Ring Opening: A common pathway for piperidine-containing compounds involves α-cleavage adjacent to the nitrogen atom, leading to the formation of an iminium ion. This can be followed by further fragmentation and loss of neutral molecules.

Fragmentation of the Imidazo[1,2-a]pyridine Core: The fused heterocyclic ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN, although this is typically seen under higher energy conditions. nih.gov

Analysis of these fragmentation patterns allows for detailed confirmation of the substituent's identity and its point of attachment to the core structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the spectrum is a composite of the vibrations from the imidazo[1,2-a]pyridine core and the piperidinyl substituent.

The vibrational assignments for the parent imidazo[1,2-a]pyridine molecule have been established through density functional theory (DFT) calculations. researchgate.net The spectrum is characterized by several key regions. The aromatic C-H stretching vibrations of the fused ring system typically appear above 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ is dominated by C=C and C=N stretching vibrations, which are characteristic of the heterocyclic aromatic system. In-plane and out-of-plane C-H bending vibrations for the pyridine and imidazole rings are also observed at lower wavenumbers.

The introduction of the 3-(4-piperidinyl) group adds distinct vibrational signatures. The aliphatic C-H stretching modes of the piperidine ring are expected in the 2950-2800 cm⁻¹ region. Furthermore, CH₂ scissoring (bending) vibrations typically appear around 1470-1440 cm⁻¹, while the N-H stretching vibration of the secondary amine in the piperidine ring would be expected in the 3500-3300 cm⁻¹ range, often appearing as a medium-intensity band.

A summary of the expected key vibrational frequencies is presented below, based on data for the imidazo[1,2-a]pyridine core and characteristic frequencies for piperidinyl groups. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3500 - 3300 ν(N-H) N-H stretching (Piperidine)
3100 - 3000 ν(C-H) Aromatic C-H stretching (Imidazopyridine)
2950 - 2800 ν(C-H) Aliphatic C-H stretching (Piperidine)
1640 - 1620 ν(C=N), ν(C=C) Ring stretching (Imidazopyridine)
1550 - 1500 ν(C=C), ν(C=N) Ring stretching (Imidazopyridine)
1470 - 1440 δ(CH₂) CH₂ scissoring (Piperidine)
1350 - 1250 ν(C-N) C-N stretching

Note: ν = stretching, δ = in-plane bending (scissoring), γ = out-of-plane bending. Data is predictive and based on characteristic group frequencies and published data for the imidazo[1,2-a]pyridine core. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, the analysis of related structures, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, demonstrates the power of this technique. nih.gov

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield precise data on its crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). nih.gov

The table below illustrates the type of data that would be obtained from such an analysis, using a related compound as an example. nih.gov

Table 2: Example Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative

Parameter Example Value Information Provided
Crystal System Monoclinic Fundamental crystal symmetry
Space Group P2₁/n Symmetry elements within the unit cell
a (Å) 8.97833 (9) Unit cell dimension
b (Å) 10.13609 (9) Unit cell dimension
c (Å) 12.85096 (15) Unit cell dimension
β (°) 110.3575 (13) Unit cell angle
V (ų) 1096.46 (2) Volume of the unit cell

Note: Data shown is for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde and serves as an illustration of the parameters obtained via X-ray crystallography. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The imidazo[1,2-a]pyridine scaffold is a well-known fluorophore, and its derivatives are studied for their photophysical properties. nih.govresearchgate.net UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and luminescent behavior of this compound.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π→π* transitions within the aromatic imidazo[1,2-a]pyridine system. The position and intensity of the absorption maxima (λ_max) are influenced by substituents on the heterocyclic core. irb.hr For the parent imidazo[1,2-a]pyridine, absorption bands are typically observed in the UV region.

Upon excitation with light of an appropriate wavelength, the molecule is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of a fluorophore. The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, can also be determined. These properties are often solvent-dependent, with changes in solvent polarity potentially influencing the spectral positions and quantum yield due to intramolecular charge transfer (ICT) phenomena. nih.govirb.hr

The photophysical properties of various imidazo[1,2-a]pyridine derivatives have been reported, providing a basis for the expected behavior of the title compound. researchgate.net

Table 3: Representative Photophysical Properties of Substituted Imidazo[1,2-a]pyridine Derivatives

Compound Type Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (eV) Quantum Yield (Φ_F)
2-Phenyl-IP ~330 ~415 ~0.9 0.2 - 0.7
3-Hydroxymethyl-IP ~340 ~420 N/A N/A

Note: IP = Imidazo[1,2-a]pyridine. Data are approximate values from various sources to illustrate the general properties of this class of compounds. N/A indicates data not available in the cited sources. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 4 Piperidinyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular properties with a high degree of accuracy.

DFT calculations are a powerful tool for elucidating the electronic characteristics of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT studies, often using the B3LYP functional with a 6-311G++(d,p) basis set, are employed to optimize molecular structures and analyze global chemical reactivity parameters. nih.gov These parameters include total energy, electrophilicity (ω), chemical hardness (η), and electronic chemical potential (μ), which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO and LUMO are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov For the broader class of imidazo[4,5-b]pyridine derivatives, DFT analysis has been used to understand their electronic structures and thermodynamic stabilities, identifying the imidazole (B134444) nitrogen as a primary binding site. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack.

ParameterSymbolTypical Calculated Value Range
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.0 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5 eV
HOMO-LUMO Energy GapΔE4.0 to 5.0 eV
Chemical Hardnessη2.0 to 2.5 eV
Electrophilicityω1.5 to 2.5 eV
Electronic Chemical Potentialμ-3.5 to -4.5 eV

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. For the parent imidazo[1,2-a]pyridine molecule, DFT calculations using BLYP, B3LYP, and B3PW91 functionals with a 6-31G(d) basis set have been performed to obtain the geometry, frequency, and intensity of its vibrational bands. researchgate.net The calculated vibrational wavenumbers and intensities show good agreement with experimental data, allowing for reliable vibrational assignments. researchgate.net These calculations can help in the identification and characterization of the 3-(4-piperidinyl) derivative by predicting its unique spectral features.

Table 2: Predicted Vibrational Frequencies for Imidazo[1,2-a]pyridine (Illustrative) Source: Adapted from DFT calculations on the parent imidazo[1,2-a]pyridine molecule. researchgate.net

Vibrational ModeCalculated Frequency (cm-1) (B3LYP/6-31G(d))Experimental Frequency (cm-1)Assignment
ν(C-H)3050-31503040-3140Aromatic C-H stretching
ν(C=N)16401635Imidazole ring stretching
ν(C=C)1500-16001490-1590Pyridine (B92270) ring stretching
δ(C-H)1000-12001010-1190In-plane C-H bending
γ(C-H)700-900720-880Out-of-plane C-H bending

The piperidinyl substituent in 3-(4-Piperidinyl)imidazo[1,2-a]pyridine introduces conformational flexibility. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and its potential interactions with biological targets. Theoretical methods can be used to explore the potential energy surface (PES) of the molecule, identifying stable conformers and the energy barriers between them. For related heterocyclic compounds, conformational transitions have been studied to identify the most stable conformers and their relative energies. researchgate.net The orientation of the piperidinyl ring relative to the imidazo[1,2-a]pyridine core, as well as the chair, boat, and twist-boat conformations of the piperidine (B6355638) ring itself, are important aspects to consider.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to static quantum chemical calculations.

MD simulations can be used to sample the conformational space of this compound, providing a more realistic picture of its structure in a dynamic environment. These simulations can reveal the preferred conformations and the transitions between them, which are important for understanding its biological activity. For other imidazo[1,2-a]pyridine derivatives, MD simulations have been used to study their binding conformations within protein active sites. researchgate.net Such studies can reveal how the molecule adapts its shape to fit into a binding pocket and the key interactions that stabilize the complex.

Molecular Docking and Binding Mode Prediction to Receptors/Enzymes (purely theoretical interaction analysis)

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. For the imidazo[1,2-a]pyridine class, docking studies have been instrumental in elucidating potential mechanisms of action and guiding the synthesis of more effective analogs. nih.govnih.gov

These theoretical analyses predict how derivatives of this compound might interact with the active sites of various biological targets. For instance, in the design of inhibitors for Platelet-Derived Growth Factor Receptor β (PDGFRβ), a kinase homology model was constructed to guide the design of novel imidazo[1,2-a]pyridine antagonists. nih.gov Docking studies predicted that the imidazopyridine core would interact with the hinge region of the kinase, while an attached amine, such as a piperidine ring, could form crucial hydrogen bonds with the side chain of an aspartic acid or asparagine residue in the outer part of the binding pocket. nih.gov

Similarly, docking studies on novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase, an enzyme implicated in breast cancer, have revealed key binding interactions. asianpubs.orgresearchgate.net The most potent compounds were predicted to fit snugly into the enzyme's active site, forming hydrogen bonds with essential amino acid residues like Histidine 222, Tyrosine 216, and Lysine 270, with binding energies indicating strong affinity. asianpubs.orgresearchgate.net

Other research has employed docking to understand the interaction of imidazo[1,2-a]pyridine-based compounds with targets such as the cytochrome bc1 complex in Mycobacterium tuberculosis (Mtb), DNA, and KRAS G12C mutant proteins. rsc.orgnih.govnanobioletters.com In the case of Mtb's cytochrome B subunit (QcrB), derivatives bearing a piperidinyl group have been investigated, with docking studies helping to rationalize their potent anti-tubercular activity by predicting interactions within the QcrB binding pocket. nanobioletters.com These studies consistently highlight the importance of the scaffold in forming a stable base for interactions, while substituents, such as the piperidinyl group, are crucial for establishing specific hydrogen bonds and hydrophobic interactions that determine potency and selectivity. nih.govnih.gov

Summary of Predicted Molecular Docking Interactions for Imidazo[1,2-a]pyridine Analogs
Compound/Analog SeriesTarget Receptor/EnzymeKey Predicted InteractionsReference
Imidazo[1,2-a]pyridine SeriesPDGFRβ KinaseInteraction with the hinge region; Amine forming H-bonds with Aspartic Acid or Asparagine. nih.gov
Imidazo[1,2-a]pyridine DerivativesOxidoreductase (PDB: 4XO7)Hydrogen bonds with His 222, Tyr 216, Lys 270. asianpubs.orgresearchgate.net
Indolo-imidazo[1,2-a]pyridine AnalogsMtb Cytochrome B (QcrB)Analysis of binding affinity within the QcrB active site, compared to known inhibitors like Q203. nanobioletters.com
Imidazo[1,2-a]pyridine-based Covalent InhibitorsKRAS G12CDocking used to rationalize the activity of compounds designed via a scaffold hopping strategy. rsc.org
Imidazo[1,2-a]pyridine Gold(III) ComplexesDNAComputational docking suggested an intercalation mode of binding with DNA. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analog Series

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of unsynthesized compounds and for understanding the structural features that govern their effects.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For series of imidazo[1,2-a]pyridine analogs, a wide range of descriptors are typically generated to capture their steric, electronic, hydrophobic, and topological properties.

Commonly used descriptors include:

2D Descriptors: These are calculated from the 2D representation of the molecule and include parameters like molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors and acceptors. mdpi.com

3D Descriptors: These are derived from the 3D conformation of the molecule. In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecule is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. nih.gov CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Once descriptors are generated, statistical methods are used to build the predictive model. The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Several statistical techniques are employed:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to the biological activity. researchgate.net

Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between descriptors and activity, which are common in biological systems. researchgate.netresearchgate.net

Partial Least Squares (PLS): This is the standard method used in 3D-QSAR (CoMFA/CoMSIA) to handle the large number of correlated grid-based descriptors. nih.gov

The robustness and predictive ability of a developed QSAR model are assessed through rigorous validation. Internal validation is often performed using the leave-one-out cross-validation (q²) method on the training set. A high q² value (typically > 0.5) indicates good internal consistency. External validation is performed by using the developed model to predict the activities of the compounds in the test set. The predictive correlation coefficient (r²_pred) is a key metric here, with a value > 0.6 generally considered indicative of a reliable model. nih.gov For imidazo[4,5-b]pyridine derivatives, a structurally related class, QSAR models have been developed with high statistical significance, demonstrating the utility of these approaches. nih.govresearchgate.net

Example Statistical Performance of QSAR Models for Imidazo-Pyridine Analogs
Model TypeTarget/Activityq² (Cross-validation)r² (Non-cross-validation)r²_pred (External Validation)Reference
HQSARAurora Kinase A Inhibition0.8920.9480.814 nih.gov
CoMFAAurora Kinase A Inhibition0.8660.9830.829 nih.gov
CoMSIAAurora Kinase A Inhibition0.8770.9950.758 nih.gov
Topomer CoMFAAurora Kinase A Inhibition0.9050.9710.855 nih.gov
ANNAnticancer ActivityN/A0.9606N/A researchgate.net

Cheminformatics and Data Mining Approaches for Compound Discovery and Optimization

Cheminformatics and data mining techniques leverage large chemical datasets to identify novel compounds and optimize existing ones. For the imidazo[1,2-a]pyridine scaffold, these approaches have proven effective in expanding the chemical space and discovering new biological activities.

A prominent example is the use of virtual screening . nih.govrsc.orgresearchgate.net In one collaborative effort, a screening hit with an imidazo[1,2-a]pyridine core against visceral leishmaniasis was validated and explored. nih.govrsc.org By performing in silico similarity screening of several large, proprietary compound libraries, researchers were able to rapidly identify and test related analogs. This approach not only expanded the structure-activity relationship (SAR) knowledge for the series but also led to compounds with improved antiparasitic activity and better selectivity. nih.govrsc.org The virtual screening allowed for the investigation of multiple substitution points around the core scaffold, providing valuable insights for further optimization. nih.gov

Another powerful technique is scaffold hopping , where the core structure of a known inhibitor is replaced with a novel scaffold, like imidazo[1,2-a]pyridine, while maintaining the key binding interactions. This strategy was successfully used to develop novel covalent inhibitors of KRAS G12C. rsc.org By utilizing the imidazo[1,2-a]pyridine as a new core backbone, researchers were able to design and synthesize a series of compounds, leading to the identification of a potent lead candidate for treating KRAS-mutated cancers. rsc.org These cheminformatics strategies are essential for efficiently navigating the vast landscape of possible chemical structures to discover and refine novel therapeutic agents based on the this compound framework.

Structure Activity Relationship Sar Studies on 3 4 Piperidinyl Imidazo 1,2 a Pyridine Analogs: Molecular and Mechanistic Insights

Positional and Substituent Effects on the Imidazo[1,2-a]pyridine (B132010) Core Structure

The biological activity of 3-(4-piperidinyl)imidazo[1,2-a]pyridine analogs is profoundly affected by the nature and position of substituents on the bicyclic imidazo[1,2-a]pyridine core. nih.govnih.gov Functionalization at various positions, including C-2, C-3, and C-6, has been shown to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. rsc.orgrsc.org

The C-2 position of the imidazo[1,2-a]pyridine ring is a key site for modification, although functionalization can be challenging compared to the more reactive C-3 position. researchgate.net Despite this, SAR studies have demonstrated that substituents at C-2 play a significant role in molecular recognition and biological activity.

Research into antituberculosis agents has shown that small alkyl groups at the C-2 position can be beneficial for potency. For instance, the introduction of a 2-ethyl group, in combination with a 6-chloro substituent, led to a significant improvement in both extracellular and intracellular activity against Mycobacterium tuberculosis. rsc.orgnih.gov In contrast, studies on imidazo[1,2-a]pyridine-2-carboxamides revealed much weaker activity compared to their 3-carboxamide counterparts, suggesting that the nature and placement of the entire substituent group at C-2 are critical and may even alter the mechanism of action. rsc.orgnih.gov

In other contexts, a variety of substituents on a C-2 phenyl ring, including methyl, methoxy (B1213986), fluoro, chloro, and trifluoromethyl groups, have been well-tolerated, indicating that this position can be modified to fine-tune the electronic and steric properties of the molecule without abolishing its primary activity. mdpi.com

Table 1: Effect of C-2 Substituents on Antitubercular Activity

Compound ID C-2 Substituent C-6 Substituent Activity (MIC₈₀, µM)
Parent Compound H H >5.0
Analog 8 -CH₂CH₃ -Cl 0.0009 (extracellular)
Analog 8 -CH₂CH₃ -Cl 0.00045 (intracellular)

Data derived from studies on imidazo[1,2-a]pyridine-3-carboxamides. rsc.orgnih.gov

The 3-(4-piperidinyl) moiety serves as a crucial linker and interaction domain in this class of compounds. Modifications to the piperidine (B6355638) ring can significantly alter a compound's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, which in turn affects its pharmacokinetic profile and target engagement. nih.gov

A key strategy has been the introduction of fluorine atoms onto the piperidine ring. This modification has been shown to lower the basicity of the piperidine nitrogen. For example, the pKa of a parent piperidine compound was measured at 9.3, while the introduction of a fluorine atom in the trans configuration lowered the pKa to 7.4. nih.gov This reduction in basicity can be advantageous for reducing off-target effects and improving oral bioavailability by mitigating P-glycoprotein (Pgp) mediated efflux. nih.gov The position of the fluorine atom is also critical, as an axial fluorine substituent has a considerably smaller effect on decreasing the pKa compared to an equatorial fluorine. nih.gov

Other modifications have included exploring different cyclic amines, such as piperidine, pyrrolidine, and piperazine, as part of the side chain, indicating that the size and nature of the saturated heterocycle are important variables in SAR studies. nih.gov

The C-6 position on the pyridine (B92270) part of the fused ring system is another critical point for substitution. Research has shown that substituents at this position influence activity primarily through steric and electronic effects. nih.gov

In the development of antitubercular agents, the introduction of a bromine atom at the C-6 position resulted in a 16-fold decrease in activity, whereas a chlorine atom at the same position enhanced potency. nih.gov This finding suggests that steric bulk is a determining factor, with the smaller chlorine atom being more favorable than the larger bromine atom for optimal interaction with the biological target. nih.gov This highlights a crucial role for steric factors over purely electronic factors in determining activity for this specific series. nih.gov Further studies on a range of 6-substituted imidazo[1,2-a]pyridines have confirmed their significant biological activity against cancer cell lines, underscoring the importance of this position for therapeutic applications. nih.gov

Table 2: Impact of C-6 Halogen Substitution on Antitubercular Activity

C-6 Substituent Relative Potency Implied Factor
-Cl Enhanced Favorable steric/electronic profile
-Br Decreased (16-fold) Unfavorable steric bulk

Data derived from SAR studies on imidazo[1,2-a]pyridine analogs. nih.gov

Role of Stereochemistry in Molecular Interactions

Stereochemistry plays a pivotal role in the molecular interactions of this compound analogs, as biological targets are chiral environments. The three-dimensional arrangement of atoms can dictate the binding affinity and selectivity of a compound.

The introduction of stereocenters, for instance by substituting the piperidine ring, necessitates the evaluation of individual stereoisomers. In the case of fluorinated piperidine analogs, diastereomerically pure cis and trans compounds were synthesized and evaluated separately. nih.gov It was observed that the relative orientation of the fluorine substituent (axial vs. equatorial) had a distinct effect on the pKa of the piperidine amine, which is a critical parameter for molecular interactions and pharmacokinetic properties. nih.gov This demonstrates that subtle changes in stereochemistry can lead to significant differences in physicochemical properties and, consequently, biological function.

Conformationally Restricted Analogs and Their Influence on Binding Properties

The flexibility of the side chain, particularly the link between the imidazo[1,2-a]pyridine core and any terminal groups, can influence how a molecule adapts to the binding site of its target. To probe the optimal binding conformation, medicinal chemists often design conformationally restricted analogs. By limiting the number of possible rotational bonds, these analogs can help identify the bioactive conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

Conversely, studies have also explored increasing conformational flexibility to understand its impact. In one series of antitubercular compounds, linkers such as ether (-O-), methyl ether (-OCH2-), and amine (-NH-) were introduced between two aryl moieties in the side chain, making them conformationally more flexible than the parent compound. nih.gov The results showed that analogs with -O- and -OCH2- linkers retained potent activity, while those with -NH- linkers were significantly weaker, indicating that while some flexibility is tolerated, the nature of the linker itself is crucial for maintaining the necessary interactions for biological activity. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition

Non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, are the primary forces driving the recognition and binding of ligands to their biological targets.

Hydrogen Bonding: The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors. nih.gov Crystal structure analyses of related compounds have confirmed the presence of various intermolecular hydrogen bonds, such as C—H⋯O and C—H⋯F interactions, which link molecules into stable networks. nih.gov Docking studies have predicted that amine groups, such as the one on the piperidine ring, can form crucial hydrogen bonds with aspartic acid or asparagine residues in the binding sites of kinases. nih.gov The formation of intramolecular hydrogen bonds can also influence the molecule's conformation, precluding certain torsions and stabilizing a specific three-dimensional structure. nih.gov

Electronic and Steric Properties Governing Intermolecular Association

The intermolecular association of this compound analogs with their biological targets is a nuanced process, governed by a delicate interplay of electronic and steric factors. The inherent electronic characteristics of the imidazo[1,2-a]pyridine scaffold, combined with the steric and electronic nature of its substituents, dictate the strength and geometry of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for molecular recognition and biological activity.

Quantitative structure-activity relationship (QSAR) studies have provided significant insights into these governing properties. For instance, research on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a strong correlation between their biological activity and both the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This indicates that the charge distribution across the molecule and the hydrophobic nature of specific groups are primary factors controlling the binding interaction with the H+/K+-ATPase receptor, suggesting a combination of charge transfer and dispersion interactions. nih.gov

Electronic Influences on Binding Affinity

The electronic landscape of the imidazo[1,2-a]pyridine core and its appended piperidinyl and other moieties significantly influences binding affinity. The nitrogen-rich imidazo[1,2-a]pyridine ring system possesses electron-donating capabilities that can be modulated by substituents. acs.org The placement of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) at specific positions on the scaffold can profoundly alter the molecule's electrostatic potential and its ability to engage with complementary residues in a protein's binding pocket.

Studies on analogs developed as anticholinesterase agents have demonstrated these effects directly. The introduction of electron-withdrawing substituents, such as chlorine atoms, on the imidazo[1,2-a]pyridine ring or its side chains has been shown to be important for inhibitory activity. nih.gov For example, a comparison of derivatives showed that a 3,4-dichlorophenyl side chain resulted in a potent Butyrylcholinesterase (BChE) inhibitor, while substituting the phenyl ring with an electron-donating methoxy (OCH₃) group rendered the compound inactive. nih.gov This highlights the critical role of a specific electronic profile for effective intermolecular association with the enzyme's active site.

Conversely, the impact of electron-donating groups like methyl (CH₃) can be position-dependent and sometimes detrimental to activity. In the same anticholinesterase series, the addition of a methyl group at the R₂ position of the imidazo[1,2-a]pyridine ring led to a decrease in BChE inhibition compared to the unsubstituted analog. nih.gov

Table 1: Influence of Electronic Substituents on BChE Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs Data sourced from Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. nih.gov

Compound ID R₁ Substituent R₂ Substituent on Imidazo[1,2-a]pyridine BChE IC₅₀ (µM) Electronic Effect
2j 3,4-dichlorophenyl H 65 Electron-withdrawing
2k 3,4-dichlorophenyl CH₃ 191 Electron-donating

| 2m | 4-methoxyphenyl (B3050149) | H | >2000 (inactive) | Electron-donating |

Steric Factors in Molecular Recognition

Steric hindrance and conformational flexibility are equally critical in determining how well an analog fits into a binding site. The size, shape, and orientation of substituents on the this compound core can either facilitate or obstruct optimal intermolecular contacts.

Research on antitubercular imidazo[1,2-a]pyridine amides has underscored the importance of steric factors, in some cases suggesting they play a more crucial role than electronics. For instance, substituting the 6-position of the imidazo[1,2-a]pyridine ring with a chlorine atom enhanced potency, whereas the larger bromine atom at the same position led to a 16-fold decrease in activity. nih.gov This suggests a sterically constrained binding pocket where the bulkier bromine atom prevents optimal orientation. nih.gov

The piperidine ring itself introduces significant steric and conformational considerations. Its orientation relative to the imidazo[1,2-a]pyridine core and the nature of substituents on the piperidine nitrogen can influence how the entire molecule docks with its target. Furthermore, studies have shown that lipophilicity and the flexibility of linkers in side chains are vital, as a flexible linker can help the side chain reorient itself for stronger target binding, overcoming potential steric clashes. nih.gov In some series, the introduction of a methyl group at certain positions on the imidazo[1,2-a]pyridine ring resulted in lower activity, pointing to a negative steric impact within the confines of the target's active site. nih.gov

The interplay between electronic and steric properties is complex and often context-dependent, varying with the specific biological target. A substituent's effect can be multifaceted; for example, a methyl group is a weak electron-donating group but also introduces steric bulk. The collective evidence indicates that achieving high-affinity intermolecular association requires a finely tuned balance between a favorable electronic profile for electrostatic and hydrogen bonding interactions and an optimal steric profile for a complementary fit within the target's binding site.

Molecular Mechanisms of Interaction with Biochemical Systems

Investigation of Binding to Purified Receptors or Enzymes (in vitro, non-cellular, purely biochemical mechanism)

The primary molecular interactions of 3-(4-Piperidinyl)imidazo[1,2-a]pyridine have been characterized through in vitro binding assays with purified or membrane-expressed receptors. This compound is recognized as a potent and selective agonist for the serotonin (B10506) 5-HT₄ receptor. medchemexpress.com Studies have demonstrated its ability to stimulate 5-HT₄ receptors, leading to downstream cellular responses such as the formation of cyclic AMP (cAMP). researchgate.net Its potency has been quantified in various preparations. For instance, in studies using wild-type 5-HT₄ receptors, BIMU-8 exhibited an EC₅₀ value of 18 nM. medchemexpress.com In functional assays on isolated circular smooth muscle strips from the human colon, BIMU-8 inhibited motility with an EC₅₀ value of 0.76 microM. nih.gov The rank order of potency in stimulating cAMP formation in colliculi neurons was determined to be BIMU-8 equal to cisapride, and greater than 5-HT. researchgate.net

No detailed studies on the direct enzymatic inhibition kinetics for this compound were identified in the reviewed literature. Its mechanism of action is predominantly understood through its interaction with G-protein-coupled receptors.

In Vitro Receptor Binding and Functional Potency of this compound (BIMU-8)
ReceptorAssay TypePreparationParameterValueReference
5-HT₄ (wild type)Functional AssayRecombinant cellsEC₅₀18 nM medchemexpress.com
5-HT₄Functional Assay (cAMP formation)Rat colliculi neuronspEC₅₀7.9 researchgate.net
5-HT₄-likeFunctional Assay (motility inhibition)Human colon circular smooth muscleEC₅₀0.76 µM nih.gov
σ₂Binding/Functional AssayNot specifiedActivityAntagonist nih.gov

Elucidation of Allosteric or Orthosteric Binding Modes via Structural Biology

The binding mode of a ligand to its receptor can be classified as either orthosteric or allosteric. Orthosteric ligands bind to the primary, endogenous ligand binding site of the receptor. mdpi.com In contrast, allosteric modulators bind to a topographically distinct site, influencing the receptor's conformation and its affinity or efficacy for the endogenous ligand. jumedicine.com

For this compound, direct structural biology data, such as a co-crystal structure with the 5-HT₄ receptor, is not currently available. However, computational molecular docking and simulation studies have provided insights into its binding mode. researchgate.net According to these in silico models, BIMU-8 is predicted to bind within the same binding cavity of the 5-HT₄ receptor as the endogenous neurotransmitter, serotonin. researchgate.net Due to its larger size compared to serotonin, it is thought to bind closer to the entrance of this cavity. researchgate.net This interaction with the primary binding pocket suggests an orthosteric mechanism of action. researchgate.net The simulations further indicate that the compound may initially bind to the receptor surface, inducing conformational changes that open a passage to its final interaction site within the binding pocket.

Advanced Biophysical Techniques for Binding Characterization

Advanced biophysical techniques are crucial for a detailed thermodynamic and kinetic characterization of ligand-receptor interactions.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comunits.it This allows for the determination of key thermodynamic parameters, including the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding process. harvard.edunih.gov

Surface Plasmon Resonance (SPR) is another powerful, label-free technique used to monitor biomolecular interactions in real-time. uni-tuebingen.de It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the surface. springernature.comrsc.org This allows for the precise calculation of association (kₐ) and dissociation (k₋) rate constants, from which the dissociation constant (K₋) can be derived. uni-tuebingen.de

Despite the utility of these methods, a review of the available scientific literature did not yield any specific studies that have employed Isothermal Titration Calorimetry or Surface Plasmon Resonance to characterize the binding of this compound to its target receptors.

Cellular Uptake and Subcellular Distribution Studies

Understanding how a compound enters cells and where it localizes is fundamental to its biological activity. Cellular uptake and distribution are often investigated using non-clinical in vitro models.

A primary method for assessing a compound's potential for intestinal absorption, a prerequisite for cellular uptake following oral administration, is the Caco-2 cell permeability assay. nih.govyoutube.com Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelial barrier. nih.govresearchgate.net In this assay, the compound of interest is added to either the apical (top) or basolateral (bottom) side of the cell monolayer, and its rate of appearance on the opposite side is measured over time. nih.govresearchgate.net This provides an apparent permeability coefficient (Papp), which is used to classify compounds as having low or high permeability and to predict in vivo absorption. researchgate.net

While some imidazo[1,2-a]pyridine (B132010) derivatives have been noted for their bioavailability, suggesting they can effectively cross cellular membranes, specific experimental data from Caco-2 assays or other cellular uptake studies for this compound were not found in the reviewed literature. nih.gov Similarly, there is no available information regarding the specific subcellular distribution or localization of this compound following its entry into cells.

Development of Analogs and Derivatives of 3 4 Piperidinyl Imidazo 1,2 a Pyridine As Chemical Probes

Design and Synthesis of Photoaffinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of bioactive small molecules. nih.gov This method involves the use of a photoaffinity probe, which is a molecule that incorporates a photoreactive group. Upon irradiation with light of a specific wavelength, this group forms a highly reactive species that can covalently bind to the target protein in close proximity. nih.gov The design of such probes based on the 3-(4-piperidinyl)imidazo[1,2-a]pyridine scaffold would involve the strategic incorporation of a photoreactive moiety and a reporter tag for subsequent detection and identification of the labeled protein.

The general design of a photoaffinity probe consists of three key components: the recognition element (the this compound core), a photoreactive group, and a reporter tag (e.g., biotin (B1667282) or an alkyne handle for click chemistry). The selection of the photoreactive group is critical and depends on the specific application. Common photoreactive groups include aryl azides, benzophenones, and diazirines. nih.govenamine.net

Aryl azides are converted to highly reactive nitrenes upon photolysis.

Benzophenones form triplet biradicals that can abstract hydrogen atoms from C-H bonds.

Diazirines are small, photochemically efficient precursors to carbenes, which can react with a wide range of chemical bonds. nih.gov

The synthesis of a photoaffinity probe derived from this compound would likely involve the modification of the piperidinyl nitrogen. A synthetic route could start with the acylation of the piperidinyl nitrogen with a linker that already contains the photoreactive group and the reporter tag. Alternatively, a linker with orthogonal protecting groups could be used to sequentially introduce the photoreactive moiety and the reporter tag.

For instance, a synthetic strategy could involve the coupling of the parent compound with a carboxylic acid derivative of a benzophenone (B1666685) or a diazirine, followed by the attachment of a biotin or alkyne tag to a different functional group on the linker. The preservation of the biological activity of the parent compound is a crucial consideration in the design of the probe. Therefore, structure-activity relationship (SAR) studies are often necessary to determine the optimal position for the attachment of the linker and the functional groups.

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupReactive IntermediateAdvantagesDisadvantages
Aryl Azide (B81097)NitreneEasy to synthesizeCan be sensitive to other reagents
BenzophenoneTriplet BiradicalStable, less reactive with waterRequires longer wavelength for activation
DiazirineCarbeneSmall size, highly reactiveCan be synthetically challenging

Fluorescent Conjugates for Imaging Molecular Interactions in vitro

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying molecular interactions in real-time. The imidazo[1,2-a]pyridine (B132010) core is known to exhibit fluorescent properties, which can be modulated by the introduction of different substituents. researchgate.netnih.govnih.gov This intrinsic fluorescence makes the this compound scaffold an excellent starting point for the development of novel fluorescent probes.

The synthesis of fluorescent conjugates of this compound would involve the covalent attachment of a fluorophore to the parent molecule. The choice of the fluorophore depends on the desired photophysical properties, such as the excitation and emission wavelengths, quantum yield, and photostability. A wide range of fluorophores are commercially available, including coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes.

The piperidinyl nitrogen of the parent compound provides a convenient site for the attachment of the fluorophore. The conjugation can be achieved through standard coupling reactions, such as amide bond formation between the piperidinyl nitrogen and a carboxylic acid-functionalized fluorophore. The linker between the parent molecule and the fluorophore can be varied to optimize the properties of the conjugate, such as its solubility and cell permeability.

A study on 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives demonstrated that the substitution pattern significantly influences the fluorescence intensity. nih.gov Another related study mentioned the use of a (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine as a multiple fluorescent chemosensor, indicating the potential of this class of compounds in fluorescence-based applications. nih.gov

The resulting fluorescent conjugates could be used in a variety of in vitro imaging applications, such as fluorescence microscopy and flow cytometry, to study the localization and dynamics of the target protein in cells.

Table 2: Examples of Fluorophores for Conjugation

FluorophoreExcitation (nm)Emission (nm)Color
Fluorescein~494~518Green
Rhodamine B~555~580Orange-Red
Coumarin~350-450~400-500Blue-Green
Cyanine 3 (Cy3)~550~570Orange
Cyanine 5 (Cy5)~649~670Far-Red

Bioconjugation Strategies for Chemical Biology Applications

Bioconjugation is the process of covalently linking a molecule, such as a small molecule drug or a probe, to a biomolecule, such as a protein or a nucleic acid. This technique is widely used in chemical biology to create novel tools for studying biological processes. The development of bioconjugation strategies for this compound would enable its use in a broader range of applications, such as targeted drug delivery and the development of activity-based probes.

The piperidinyl moiety of the parent compound can be functionalized to introduce a reactive group that can participate in a bioconjugation reaction. For example, the piperidinyl nitrogen can be modified to introduce a maleimide (B117702) group, which can react specifically with the thiol group of a cysteine residue in a protein. Alternatively, an azide or an alkyne group can be introduced to enable the use of "click chemistry," a set of highly efficient and specific reactions for bioconjugation.

One common click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. mdpi.com A derivative of this compound containing an azide or an alkyne group could be synthesized and then conjugated to a biomolecule that has been modified to contain the complementary reactive group.

These bioconjugation strategies would allow for the site-specific attachment of the this compound moiety to a protein of interest, enabling the study of its function and interactions in a biological context.

Table 3: Common Bioconjugation Reactions

ReactionReactive GroupsLinkage Formed
Maleimide ChemistryMaleimide + ThiolThioether
Amide Bond FormationCarboxylic Acid + AmineAmide
Azide-Alkyne Cycloaddition (Click Chemistry)Azide + AlkyneTriazole
Schiff Base FormationAldehyde/Ketone + AmineImine (often reduced to amine)

Future Research Directions and Unexplored Frontiers

Development of Novel Synthetic Methodologies for Complex and Highly Functionalized Analogs

The imidazo[1,2-a]pyridine (B132010) core is a privileged structure in drug discovery, and developing novel synthetic routes to create complex and diverse analogs is a continuous effort. researchgate.netresearchgate.net Future research will likely focus on methodologies that allow for precise control over the introduction of various functional groups onto both the imidazo[1,2-a]pyridine and the piperidine (B6355638) ring of 3-(4-Piperidinyl)imidazo[1,2-a]pyridine.

Key areas for development include:

Multi-component Reactions (MCRs): Expanding the use of MCRs will enable the rapid generation of libraries of complex derivatives from simple starting materials in a single step. This approach is highly efficient for exploring a wide chemical space.

C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical strategy to introduce substituents at various positions of the heterocyclic core without the need for pre-functionalized substrates.

Catalyst-Free and Green Synthesis: Developing environmentally benign synthetic protocols that avoid the use of metal catalysts and toxic reagents is a growing area of interest. These methods often lead to cleaner reactions and higher yields. mdpi.com

Flow Chemistry: Utilizing microreactor technology can offer better control over reaction parameters, leading to improved yields, safety, and scalability for the synthesis of novel analogs.

"Borrowing Hydrogen" Methodology: This elegant, atom-efficient catalytic approach allows for the formation of C-N bonds from alcohols and amines, providing a green pathway to synthesize functionalized piperidine and other saturated aza-heterocycles. researchgate.net

Recent synthetic advancements for the broader imidazo[1,2-a]pyridine class, which could be adapted for 3-(4-piperidinyl) analogs, are summarized in the table below.

MethodologyDescriptionPotential Advantages
Fe-catalyzed Cross-Dehydrogenative Coupling Direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes using an iron catalyst and air as the oxidant. researchgate.netUtilizes an inexpensive and environmentally benign metal; aerobic conditions are mild.
[3+2] Cycloadditions/Oxidation Synthesis of 2,3-bifunctional imidazo[1,2-a]pyridines using pyridinium (B92312) ylides and an activated nitrile. researchgate.netHigh chemoselectivity and broad substrate scope.
Groebke–Blackburn–Bienaymé Reaction (GBBR) A three-component reaction for the synthesis of substituted imidazo[1,2-a]pyridines. mdpi.comEnables rapid assembly of complex molecules with good yields under mild conditions. mdpi.com
Direct Amination Palladium-mediated coupling and other methods to introduce amino groups at the 3-position. nih.govAllows for the introduction of a key functional group for further derivatization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. openreview.net For this compound and its analogs, these computational tools can be leveraged to predict a wide range of properties and guide the synthesis of molecules with desired characteristics.

Future applications in this area include:

De Novo Design: Employing generative AI models to design novel analogs of this compound with optimized properties. These models can explore vast chemical spaces to identify promising new structures.

ADMET Prediction: Using ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, thereby reducing the failure rate of candidates in later stages of development. openreview.netspringernature.com

Quantum Chemical Calculations: Applying density functional theory (DFT) and other quantum methods to understand the electronic structure, reactivity, and spectroscopic properties of new derivatives, which can inform their potential applications.

Virtual Screening: Collaboratively using in silico screening of large compound libraries to identify molecules with similar scaffolds or predicted activities, rapidly expanding the structure-activity relationship (SAR) knowledge. nih.govresearchgate.net

The integration of AI/ML offers a powerful approach to navigate the complexities of molecular design, as outlined in the following table.

AI/ML ApplicationObjectiveExpected Outcome
Automated ML Pipelines To create robust, end-to-end models for predicting molecular properties without requiring deep ML expertise from chemists. chemrxiv.orgresearchgate.netAccelerated and more accurate in silico property prediction for large sets of virtual compounds. chemrxiv.orgresearchgate.net
Graph Neural Networks (GNNs) To learn representations of molecular graphs to predict physicochemical and biological properties. chemrxiv.orgImproved prediction accuracy, especially for out-of-distribution data, leading to more reliable virtual screening hits. chemrxiv.org
Explainable AI (XAI) To understand the reasoning behind a model's prediction, identifying which molecular fragments contribute to a specific property. openreview.netActionable insights for medicinal chemists to guide lead optimization. openreview.net

High-Throughput Screening (HTS) of Chemical Libraries for Novel Interaction Partners (purely discovery-oriented, not therapeutic)

High-throughput screening (HTS) is a powerful, unbiased approach to identify new molecular interactions. Screening large and diverse chemical libraries against a variety of biological or material-based assays can uncover unexpected activities for the this compound scaffold. This exploration is purely for discovery, aiming to map the interaction landscape of the compound class rather than focusing on a specific therapeutic outcome.

Future HTS campaigns could focus on:

Phenotypic Screening: Testing libraries of this compound analogs in cell-based assays to identify compounds that induce interesting and novel phenotypes, which can then be investigated to find the molecular target.

Target-Based Screening: Screening against a wide array of purified proteins, enzymes, or receptors to identify novel binding partners. This can reveal previously unknown biological roles for this chemical scaffold.

Fragment-Based Screening: Using smaller, less complex fragments of the this compound molecule to screen for weak but efficient binders, which can then be elaborated into more potent molecules.

HTS has been instrumental in identifying imidazo[1,2-a]pyridines as hits in various campaigns, demonstrating the potential of this approach.

HTS Campaign TypeGoalExample Finding
Kinetoplastid Screening Identify novel anti-leishmanial agents.An imidazo[1,2-a]pyridine hit was identified from a screen of over 2.2 million compounds, leading to a virtual screening collaboration to expand the chemotype. nih.gov
Anti-Schistosomal Screening Discover compounds with activity against all life stages of Schistosoma.HTS of ~300,000 compounds identified several promising leads for further optimization. nih.gov

Exploration of Advanced Materials Science Applications Based on Unique Physicochemical Properties (e.g., optical materials)

The rigid, planar, and electron-rich nature of the imidazo[1,2-a]pyridine ring system imparts it with interesting photophysical properties. mdpi.com These characteristics make it a promising scaffold for applications in materials science, an area that remains relatively unexplored for the this compound subclass.

Potential future research directions include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of derivatives functionalized with electron-donating or -withdrawing groups to tune their emission color and efficiency for use in display technologies. The imidazo[4,5-b]pyridine isomer family is particularly noted for its emissive properties in OLEDs. nih.gov

Chemosensors: Designing analogs where the fluorescence or colorimetric properties change upon binding to specific metal ions or anions, creating selective sensors for environmental or biological monitoring.

Non-linear Optical (NLO) Materials: Exploring the NLO properties of push-pull systems based on the imidazo[1,2-a]pyridine scaffold for applications in optical communications and data storage.

Organic Photovoltaics (OPVs): Synthesizing and evaluating derivatives as components of the active layer in solar cells, leveraging their electronic properties for light harvesting and charge transport.

The versatility of the imidazo[1,2-a]pyridine scaffold in different applications highlights its potential in materials science. nih.govresearchgate.net

Application AreaRelevant PropertyResearch Focus
Imaging Fluorescence, Excited-State Intramolecular Proton Transfer (ESIPT)Development of fluorescent probes for biological imaging. researchgate.net
Sensors Chelating ability, emissive propertiesCreation of on-off type sensors for metal ions. nih.gov
Optoelectronics Luminescence, charge transportUse as emitters in OLEDs and other electronic devices. researchgate.net

Investigation of Supramolecular Assemblies Involving the Compound

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The this compound molecule possesses multiple sites for such interactions, including hydrogen bond donors/acceptors and an aromatic system capable of π-π stacking.

Unexplored frontiers in this domain include:

Crystal Engineering: Systematically studying how modifications to the scaffold influence the crystal packing and formation of predictable supramolecular synthons. This involves co-crystallization with other molecules to form new solid-state structures with tailored properties. nih.govmdpi.com

Self-Assembly: Investigating the ability of rationally designed derivatives to self-assemble into higher-order structures like gels, liquid crystals, or nanofibers.

Host-Guest Chemistry: Designing macrocyclic or cage-like structures incorporating the imidazo[1,2-a]pyridine unit to study their ability to bind small molecules or ions.

Halogen Bonding: Exploring the role of halogenated derivatives in forming specific and directional halogen bonds, which are increasingly used as a tool in supramolecular construction. nih.govmdpi.com

The study of non-covalent interactions is crucial for understanding and designing new molecular solids and functional materials.

Interaction TypeMolecular FeaturePotential Supramolecular Structure
Hydrogen Bonding Pyridine (B92270) and piperidine nitrogen atoms, piperidine N-HFormation of chains, sheets, or 3D networks. nih.gov
π-π Stacking Aromatic imidazo[1,2-a]pyridine coreColumnar or herringbone packing in crystals.
Halogen Bonding Halogen substituents on the scaffoldDirectional interactions with Lewis bases (e.g., pyridine nitrogen) to guide assembly. nih.gov
C-H···π Interactions Aliphatic C-H bonds of the piperidine ring and the aromatic coreStabilization of specific molecular conformations and packing arrangements.

Q & A

Q. What are the common synthetic routes for 3-(4-piperidinyl)imidazo[1,2-a]pyridine derivatives, and how are they optimized for scalability?

The synthesis of imidazo[1,2-a]pyridine derivatives often employs Friedel-Crafts acylation, multicomponent reactions, or cross-coupling strategies. For example, a scalable method involves catalytic AlCl₃-mediated C-3 acylation using acetic anhydride under neat conditions, enabling parallel synthesis of 38 derivatives with minimal purification steps . Optimization focuses on reagent simplicity (e.g., avoiding stoichiometric organometallic reagents) and environmental impact (e.g., catalytic AlCl₃) .

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions via chemical shifts (e.g., ¹H NMR δ 8.25–8.19 for aromatic protons in 3-(4-fluorophenyl) derivatives) .
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at 1722–1730 cm⁻¹ in acetylated derivatives) .
  • X-ray crystallography : Resolves π-stacking and hydrogen-bonding interactions critical for fluorescence and receptor binding .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold, and how are initial screens designed?

The scaffold exhibits antimicrobial, anticancer, and GABA receptor modulation. Initial screens use computational models (e.g., GABA receptor ligand docking) followed by in vitro assays (e.g., HeLa cell growth inhibition with IC₅₀ values as low as 3.6 nM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in C-3 functionalization of imidazo[1,2-a]pyridines?

Low yields in radical-based functionalization (e.g., photocatalysis) are mitigated by:

  • Solvent selection : Polar aprotic solvents enhance radical stability.
  • Catalyst tuning : Transition metals (Cu, Pd) or organocatalysts improve regioselectivity .
  • Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., in 5aa, 5cc derivatives) .

Q. What strategies resolve contradictory data in biological activity profiles of structurally similar derivatives?

Contradictions arise from substituent positioning (e.g., 5-methoxy vs. 6-methyl groups). Solutions include:

  • Electrostatic potential map (EPM) analysis : Predicts CENP-E inhibition potency by correlating electron density with activity .
  • SAR studies : Systematic variation of substituents at C-3 and C-7 to isolate pharmacophores (e.g., anti-inflammatory vs. anticancer moieties) .

Q. How are computational models integrated into the design of imidazo[1,2-a]pyridine-based inhibitors?

  • Docking simulations : Prioritize derivatives with predicted GABA receptor binding (e.g., acetylated analogues in ).
  • MD simulations : Assess ligand-receptor stability over time, focusing on π-π interactions and hydrogen bonds .
  • QSAR modeling : Links physicochemical properties (e.g., logP, polar surface area) to bioavailability .

Q. What methodologies address challenges in regioselective functionalization of the imidazo[1,2-a]pyridine core?

Regioselectivity is achieved via:

  • Directing groups : Use of nitro or acetyl groups to steer reactions to C-3 or C-2 positions .
  • Radical trapping agents : TEMPO or iodine controls reaction pathways in transition-metal-free systems .
  • Protection/deprotection strategies : Selective masking of reactive sites (e.g., using Boc groups on piperidinyl substituents) .

Q. How do crystal packing interactions influence the physicochemical properties of imidazo[1,2-a]pyridine derivatives?

Intermolecular interactions (C–H⋯N, π–π stacking) govern solubility and melting points. For example:

  • Derivatives with planar aromatic systems (e.g., 5y) exhibit higher melting points (206–207°C) due to dense packing .
  • Bulky substituents (e.g., 4-cyanophenyl groups) reduce crystallinity, enhancing solubility in DMSO .

Data-Driven Insights

PropertyExample DerivativesKey FindingsReference
Synthetic Yield 5y, 5z66–67% via microwave-assisted synthesis
Biological Activity (+)-(S)-12IC₅₀ = 3.6 nM (CENP-E inhibition)
Computational Binding Acetylated GABA analoguesPredicted ΔG = −9.2 kcal/mol
Thermal Stability 3-(4-Fluorophenyl) derivativeDecomposition >250°C

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